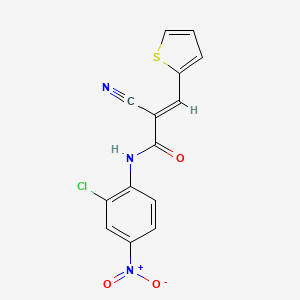
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-nitroaniline, thiophene derivatives, and cyanoacetic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve large-scale reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate, particularly if it exhibits any bioactive properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if it is used as a drug, its mechanism might involve interaction with specific molecular targets, such as enzymes or receptors, leading to a biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyanoacrylamide derivatives or nitrophenyl compounds. These compounds share structural similarities but may differ in their specific functional groups or substituents.
Uniqueness
What sets (2E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(thiophen-2-yl)prop-2-enamide apart is its combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8ClN3O3S |
|---|---|
Molecular Weight |
333.7 g/mol |
IUPAC Name |
(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H8ClN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6+ |
InChI Key |
SCLRTHRSWYKIIJ-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















